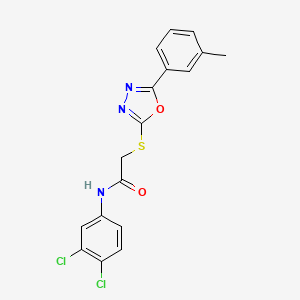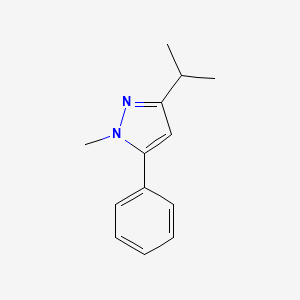
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring with a carboxylate ester group at the 4-position, an ethyl group at the 2-position, and a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: can be compared with other pyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the keto group at the 3-position differentiates it from other pyridazine derivatives, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
methyl 2-ethyl-3-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-7(11)6(4-5-9-10)8(12)13-2/h4-5H,3H2,1-2H3 |
Clave InChI |
UYDAMAWXSBVKBW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


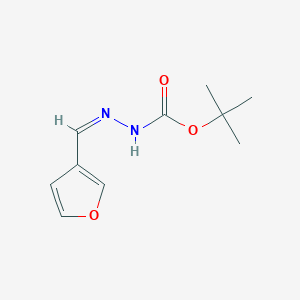
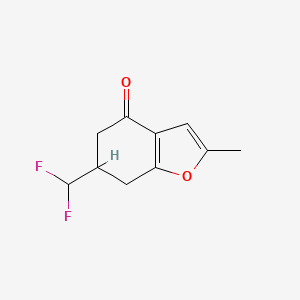
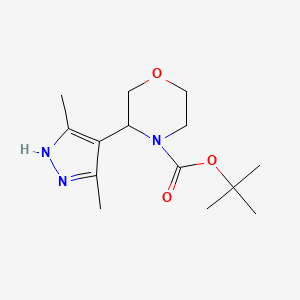
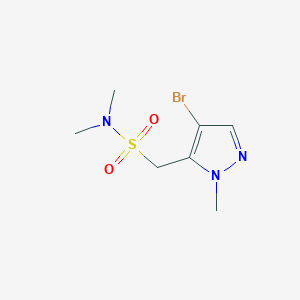
![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)
![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)

![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)

